molecular formula C11H9NO B13935861 2-Methyl-2H-1-benzopyran-3-carbonitrile CAS No. 57543-73-4

2-Methyl-2H-1-benzopyran-3-carbonitrile

Cat. No.: B13935861
CAS No.: 57543-73-4
M. Wt: 171.19 g/mol
InChI Key: SFTWTNJNZKFQLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2H-1-benzopyran-3-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This method involves the formation of a benzopyran ring system with a nitrile group at the 3-position and a methyl group at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2-Methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 2-position differentiates it from other benzopyran derivatives, making it a valuable compound for various applications.

Biological Activity

2-Methyl-2H-1-benzopyran-3-carbonitrile, a member of the benzopyran family, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10H7N
Molecular Weight : 155.17 g/mol
Density : 1.15 g/cm³
Boiling Point : 320 °C

The compound's structure includes a benzopyran core with a nitrile group at the 3-position and a methyl group at the 2-position, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action involves:

  • Apoptosis Induction : Studies have shown that this compound can trigger programmed cell death in cancer cells by modulating specific signaling pathways.
  • Enzyme Inhibition : It interacts with enzymes involved in cancer progression, thereby inhibiting tumor growth.

A study reported that derivatives of benzopyran compounds demonstrated cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .

Antifilarial Activity

In preliminary studies, benzopyran derivatives have shown promising macrofilaricidal activity. For instance, compounds similar to this compound were evaluated for their effectiveness against filarial infections in rodent models. One such study indicated that at a dose of 300 mg/kg, certain derivatives exhibited over 50% efficacy in reducing adult worm populations and microfilariae .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as an inhibitor for various enzymes, including proteases and acetylcholinesterases, which are crucial in cancer and neurodegenerative diseases.
  • Signal Modulation : It modulates cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy

A recent study assessed the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
  • Findings : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.
Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
HeLa30Enzyme inhibition
A54922Signal modulation

Case Study 2: Antifilarial Activity

In a controlled experiment involving rodent models infected with Brugia malayi:

  • Dosage : Administered at 300 mg/kg for five consecutive days.
  • Results :
    • Adulticidal Activity : 53.6% reduction in adult worms.
    • Microfilaricidal Activity : 46.0% reduction observed.

Properties

CAS No.

57543-73-4

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-methyl-2H-chromene-3-carbonitrile

InChI

InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3

InChI Key

SFTWTNJNZKFQLN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C#N

Origin of Product

United States

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